PKC Inhibition: AMG-C16 vs. its Phosphocholine Prodrug AMG-PC
The free glycerol derivative (AMG-C16) is the active metabolite of the antineoplastic ether phospholipid AMG-PC [1]. In a direct head-to-head comparison, synthetic AMG-C16 inhibited the activation of highly purified human protein kinase C (PKC) by diacylglycerol, whereas the parent prodrug AMG-PC was not effective or was significantly less effective in the same cell-free assay [1]. Additionally, AMG-C16 inhibited 3H-phorbol-12,13-dibutyrate binding to HL-60 cells in a dose-dependent manner, while AMG-PC showed minimal effect [1].
| Evidence Dimension | Inhibition of PKC activation and ligand binding |
|---|---|
| Target Compound Data | Effective inhibition of PKC activation and 3H-PDBu binding |
| Comparator Or Baseline | AMG-PC (1-O-alkyl-2-O-methylglycero-3-phosphocholine): Not effective or much less effective |
| Quantified Difference | Target compound is the active inhibitory species; prodrug is inactive in this assay |
| Conditions | Cell-free assay with purified human PKC; HL-60 leukemia cell binding assay |
Why This Matters
This demonstrates that for in vitro studies targeting PKC directly, the AMG-C16 form is required to elicit an effect, as the phosphocholine prodrug is biologically inactive in this context.
- [1] van Blitterswijk WJ, Hilkmann H, de Widt J, van der Bend RL. A metabolite of an antineoplastic ether phospholipid may inhibit transmembrane signalling via protein kinase C. Lipids. 1987 Nov;22(11):842-6. View Source
